![molecular formula C5H4N8 B14725354 3h-Tetrazolo[5,1-i]purin-5-amine CAS No. 10553-46-5](/img/structure/B14725354.png)
3h-Tetrazolo[5,1-i]purin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3h-Tetrazolo[5,1-i]purin-5-amine is a heterocyclic compound with the molecular formula C5H4N8. It features a unique structure that includes a tetrazole ring fused to a purine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3h-Tetrazolo[5,1-i]purin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-amino-1H-tetrazole with formamide or formic acid derivatives, leading to the formation of the fused ring system. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3h-Tetrazolo[5,1-i]purin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the tetrazole or purine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs. These products can exhibit different biological activities and physicochemical properties, making them valuable for further research and development .
Scientific Research Applications
3h-Tetrazolo[5,1-i]purin-5-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3h-Tetrazolo[5,1-i]purin-5-amine involves its interaction with specific molecular targets, such as adenosine receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to its observed biological effects. The tetrazole and purine rings play a crucial role in the binding affinity and selectivity of the compound for its targets .
Comparison with Similar Compounds
Similar Compounds
3H-[1,2,4]-Triazolo[5,1-i]purin-5-amine: Similar in structure but with a triazole ring instead of a tetrazole ring.
7-alkyl-7H-tetrazolo[1,5-g]purine: Another tetrazole-purine fused compound with different alkyl substitutions.
Uniqueness
3h-Tetrazolo[5,1-i]purin-5-amine is unique due to its specific ring fusion and the presence of both tetrazole and purine rings. This unique structure contributes to its distinct biological activities and its potential as a versatile building block for the synthesis of various bioactive molecules .
Properties
CAS No. |
10553-46-5 |
|---|---|
Molecular Formula |
C5H4N8 |
Molecular Weight |
176.14 g/mol |
IUPAC Name |
9H-tetrazolo[5,1-f]purin-5-amine |
InChI |
InChI=1S/C5H4N8/c6-5-9-3-2(7-1-8-3)4-10-11-12-13(4)5/h1H,(H2,6,9)(H,7,8) |
InChI Key |
FZBGNBASJAJOLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C3=NN=NN3C(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


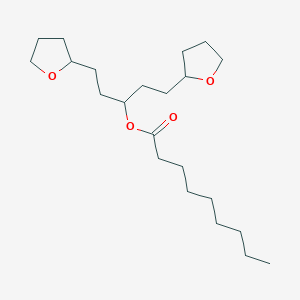
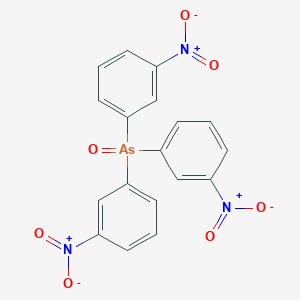
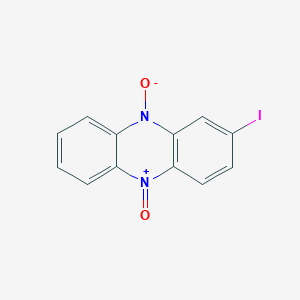
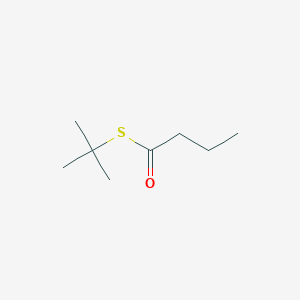
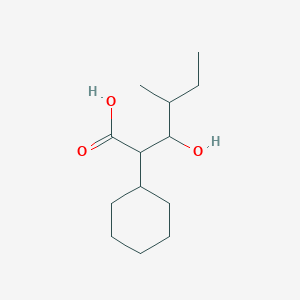
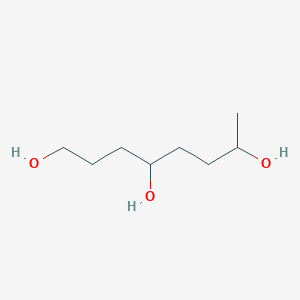
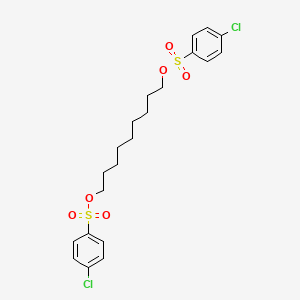

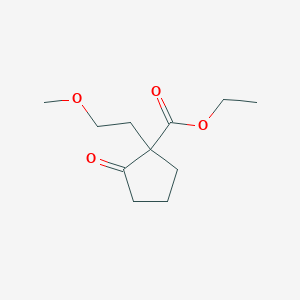

![1-Methyl-6,6-diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14725336.png)

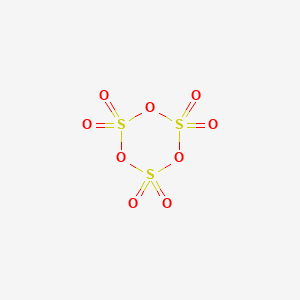
![N-[4-[[[(4-acetamidophenyl)methylideneamino]carbamoylhydrazinylidene]methyl]phenyl]acetamide](/img/structure/B14725358.png)
